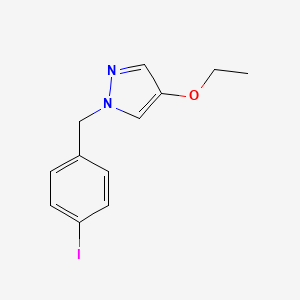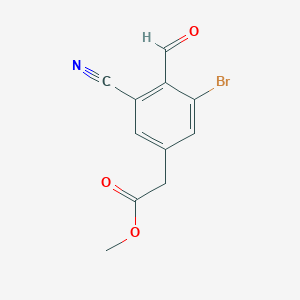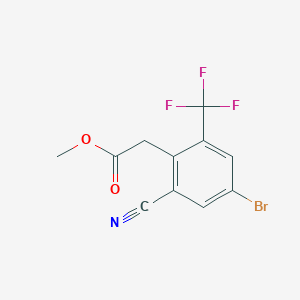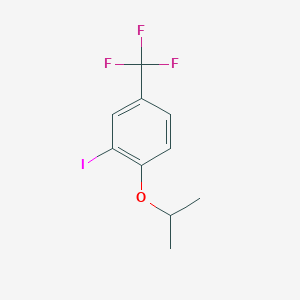
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene
Vue d'ensemble
Description
“2-Iodo-1-isopropoxy-4-trifluoromethylbenzene” is a chemical compound with the CAS Number: 1369872-66-1 . It has a molecular weight of 330.09 .
Molecular Structure Analysis
The InChI code for “2-Iodo-1-isopropoxy-4-trifluoromethylbenzene” is1S/C10H10F3IO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,1-2H3 . This code represents the molecular structure of the compound.
Applications De Recherche Scientifique
Hypervalent Iodine-mediated Oxidations
Hypervalent iodine compounds, including derivatives related to "2-Iodo-1-isopropoxy-4-trifluoromethylbenzene," have been widely recognized for their mild and selective oxidizing properties. These compounds catalyze various oxidation reactions, such as the oxidation of alcohols to carbonyl compounds, including aldehydes and ketones, under non-aqueous conditions. This application underscores the role of hypervalent iodine in facilitating chemoselective oxidations, highlighting its importance in synthetic organic chemistry for the preparation of complex molecules with high precision (Uyanik & Ishihara, 2009).
Three-Component Regioselective Synthesis
"Iodosylbenzene with triflimide" efficiently promotes a three-component regioselective synthesis of tetrahydrofuro[2,3-d]oxazoles, demonstrating the compound's utility in oxidative annulations. This synthesis route offers a pathway to oxazole derivatives, which are core structures in many pharmacologically active compounds, including PPAR agonist analogues (Ohura et al., 2017).
Preparation and Reactivity of Hypervalent Iodine(V) Oxidizing Reagents
The preparation of "2-Iodylphenol ethers" by oxidation of corresponding 2-iodophenol ethers has been described, showcasing the compound's role in the selective oxidation of sulfides to sulfoxides and alcohols to aldehydes or ketones. This research highlights the versatility of hypervalent iodine(V) compounds in organic synthesis, offering chemically stable and efficient oxidizing agents for a variety of transformations (Koposov et al., 2006).
Catalytic Allylic Oxidation
A study on "catalytic allylic oxidation with a recyclable, fluorous seleninic acid" in conjunction with iodoxybenzene as reoxidant provides insights into the compound's application in the oxidation of alkenes to enones. This process underscores the potential of using "2-Iodo-1-isopropoxy-4-trifluoromethylbenzene" and related compounds in catalytic processes that aim at the efficient and selective formation of valuable enones (Crich & Zou, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
2-iodo-1-propan-2-yloxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3IO/c1-6(2)15-9-4-3-7(5-8(9)14)10(11,12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCPMZFDDAGWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1-isopropoxy-4-trifluoromethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



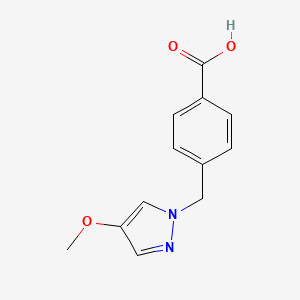
![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1414251.png)
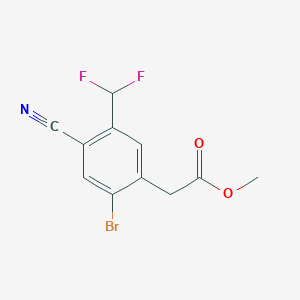
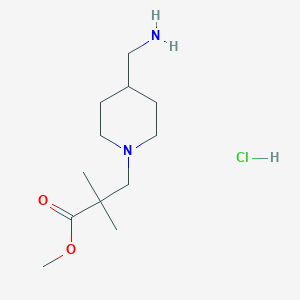
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
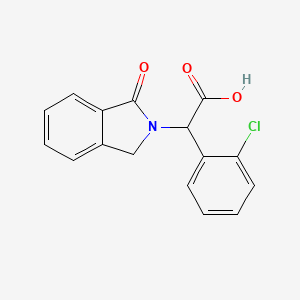
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N-(4-Chloro-2,5-dimethoxyphenyl)-N'-[2-methyl-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1414260.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
![3,4-Dichloro-N'-[-imidazo[1,2-a]pyridin-6-ylmethylene]benzohydrazide](/img/structure/B1414265.png)
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide](/img/structure/B1414266.png)
